molecular formula C8H12O B14616505 2-Methylidenehepta-4,6-dien-1-OL CAS No. 57217-10-4

2-Methylidenehepta-4,6-dien-1-OL

Katalognummer: B14616505
CAS-Nummer: 57217-10-4
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: VEUKIHVGYGQMHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylidenehepta-4,6-dien-1-OL: is an organic compound characterized by its conjugated diene structure. This compound is notable for its unique chemical properties and potential applications in various fields of science and industry. The presence of multiple double bonds in its structure makes it a versatile molecule for various chemical reactions and synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidenehepta-4,6-dien-1-OL can be achieved through several methods. One common approach involves the use of conjugated dienes and appropriate reagents to introduce the desired functional groups. For instance, the preparation might involve the reaction of heptadien-1-ol with specific catalysts and conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the production efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylidenehepta-4,6-dien-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce saturated alcohols .

Wissenschaftliche Forschungsanwendungen

2-Methylidenehepta-4,6-dien-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methylidenehepta-4,6-dien-1-OL involves its interaction with specific molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methylidenehepta-4,6-dien-1-OL is unique due to its specific structure, which includes a methylidene group and conjugated double bonds. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

57217-10-4

Molekularformel

C8H12O

Molekulargewicht

124.18 g/mol

IUPAC-Name

2-methylidenehepta-4,6-dien-1-ol

InChI

InChI=1S/C8H12O/c1-3-4-5-6-8(2)7-9/h3-5,9H,1-2,6-7H2

InChI-Schlüssel

VEUKIHVGYGQMHP-UHFFFAOYSA-N

Kanonische SMILES

C=CC=CCC(=C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.